PAROXETINE MALEATE-D6

Catalog No.
S1791168
CAS No.
1435728-64-5
M.F
C19H14D6FNO3·C4H4O4
M. Wt
451.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PAROXETINE MALEATE-D6

CAS Number

1435728-64-5

Product Name

PAROXETINE MALEATE-D6

Molecular Formula

C19H14D6FNO3·C4H4O4

Molecular Weight

451.5

Applications in Research

Paroxetine Maleate-d6 offers several advantages for scientific research, particularly in studies involving:

  • Pharmacokinetic investigations: Due to the presence of deuterium atoms, Paroxetine Maleate-d6 can be easily distinguished from the endogenous (naturally occurring) Paroxetine in the body. This allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body with greater accuracy.
  • Metabolism studies: By analyzing the breakdown products of Paroxetine Maleate-d6, researchers can gain insights into the metabolic pathways involved and identify potential metabolites. This information is crucial for understanding the drug's overall effects and potential for drug interactions.
  • Mass spectrometry analysis: The distinct mass of Paroxetine Maleate-d6 due to the presence of deuterium atoms makes it ideal for analysis using mass spectrometry techniques. This allows researchers to quantify the drug and its metabolites in biological samples with high sensitivity and selectivity.

Paroxetine maleate-D6 is a deuterated form of paroxetine maleate, a pharmaceutical compound primarily used as an antidepressant. Paroxetine maleate is a maleate salt derived from the reaction of paroxetine, a selective serotonin reuptake inhibitor, with maleic acid. The incorporation of deuterium atoms in paroxetine maleate-D6 enhances its stability and provides unique properties for research applications, particularly in pharmacokinetic studies and metabolic profiling. This compound has the chemical formula C23H24D6FNO7 and is identified by the CAS number 1435728-64-5 .

  • Formation of Paroxetine: The initial step includes the synthesis of paroxetine, which is achieved through the alkylation of 4-fluorobenzyl chloride with 3-(dimethylamino)-1-(4-fluorophenyl)-1-propanol.
  • Maleate Salt Formation: Paroxetine is then reacted with maleic acid to form paroxetine maleate. This reaction typically occurs under acidic conditions to facilitate the formation of the salt.
  • Deuteration Process: The final step involves the introduction of deuterium atoms into the molecule. This can be accomplished through various methods, such as using deuterated solvents or reagents during the synthesis process, ensuring that specific hydrogen atoms are replaced by deuterium .

Paroxetine maleate-D6 exhibits similar biological activity to its non-deuterated counterpart. It functions primarily as a selective serotonin reuptake inhibitor, which means it inhibits the reuptake of serotonin in the brain, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism underlies its efficacy in treating various mood disorders, including:

  • Major Depressive Disorder
  • Generalized Anxiety Disorder
  • Post-Traumatic Stress Disorder
  • Obsessive-Compulsive Disorder

The use of deuterated compounds like paroxetine maleate-D6 allows researchers to study drug metabolism and pharmacokinetics more accurately due to their distinct mass characteristics in analytical techniques such as mass spectrometry .

The synthesis methods for paroxetine maleate-D6 can be summarized as follows:

  • Synthesis of Paroxetine:
    • React starting materials (4-fluorobenzyl chloride and 3-(dimethylamino)-1-(4-fluorophenyl)-1-propanol).
    • Purify the resulting paroxetine through crystallization or chromatography.
  • Preparation of Maleate Salt:
    • Combine purified paroxetine with maleic acid in a suitable solvent.
    • Allow the reaction to proceed under controlled temperature and pH conditions.
  • Incorporation of Deuterium:
    • Utilize deuterated solvents or reagents during the synthesis to selectively replace hydrogen atoms with deuterium.
    • Purify the final product using techniques such as recrystallization or high-performance liquid chromatography .

Paroxetine maleate-D6 has several applications in research and clinical settings:

  • Pharmacokinetic Studies: Its unique isotopic labeling allows for detailed studies on absorption, distribution, metabolism, and excretion of paroxetine in biological systems.
  • Metabolic Profiling: Researchers can track metabolic pathways and identify metabolites using mass spectrometry.
  • Drug Development: It serves as a reference standard for quality control in pharmaceutical formulations involving paroxetine .

Interaction studies involving paroxetine maleate-D6 focus on its effects when combined with other medications or substances. Notably, it may interact with:

  • Other Antidepressants: Assessing potential additive or synergistic effects.
  • Monoamine Oxidase Inhibitors: Evaluating safety profiles when used together.
  • CYP450 Enzyme Inhibitors/Inducers: Understanding how these interactions affect drug metabolism and efficacy.

Such studies are crucial for optimizing treatment regimens and minimizing adverse effects associated with polypharmacy .

Paroxetine maleate-D6 shares similarities with several other compounds used for similar therapeutic purposes. Here are some comparable compounds:

Compound NameTypeMechanismUnique Features
ParoxetineSelective Serotonin Reuptake InhibitorInhibits serotonin reuptakeNon-deuterated form; widely used antidepressant
FluoxetineSelective Serotonin Reuptake InhibitorInhibits serotonin reuptakeFirst SSRI approved; different chemical structure
SertralineSelective Serotonin Reuptake InhibitorInhibits serotonin reuptakeBroader spectrum of action; fewer drug interactions
CitalopramSelective Serotonin Reuptake InhibitorInhibits serotonin reuptakeMore potent at higher doses; fewer side effects

Uniqueness of Paroxetine Maleate-D6:

  • The incorporation of deuterium atoms allows for enhanced tracking in metabolic studies.
  • Its specific isotopic labeling provides advantages in pharmacokinetic research, making it a valuable tool for scientists investigating drug behavior within biological systems.

Purity

95% by HPLC; 98% atom D

Tag

Paroxetine

Related CAS

64006-44-6 (unlabelled)

Dates

Modify: 2023-08-15

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